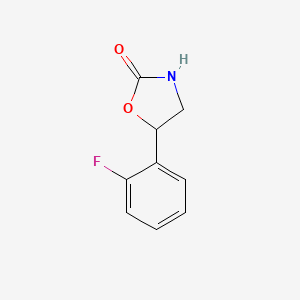

5-(2-Fluorophenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

DWLJSDFOHPWJBG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2F |

Origin of Product |

United States |

Molecular and Supramolecular Structural Analysis of 5 2 Fluorophenyl Oxazolidin 2 One and Analogues

X-ray Crystallography and Solid-State Conformations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-(2-fluorophenyl)oxazolidin-2-one and its analogues, this method reveals detailed information about their solid-state conformations, including bond lengths, bond angles, and torsion angles.

In a study of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, an analogue of the subject compound, the crystal structure was determined to have monoclinic (P21) symmetry. nih.gov The oxazolidinone ring was found to be essentially planar and is twisted relative to the phenyl ring. nih.gov This twisting is a common feature in similar structures. nih.gov For instance, in (R)-5-mesityloxazolidin-2-one, a similar twist of 73.5 (2)° is observed. nih.gov The absolute configuration of the chiral center is also definitively established through X-ray diffraction, which is crucial for understanding its biological activity. nih.gov

The crystal structures of other related oxazolidinones, such as (R)-5-hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one and (R)-5-methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one, have also been elucidated. iucr.org These studies provide a basis for comparison of the conformational parameters within this class of compounds. iucr.org For example, some aryloxazolidinones exhibit coplanarity between the phenyl and oxazolidinone rings, a feature that can influence electronic delocalization. iucr.org

The precise geometric parameters obtained from X-ray diffraction are invaluable for computational modeling and for establishing structure-activity relationships.

Table 1: Selected Crystallographic Data for Oxazolidinone Analogues

| Compound | Crystal System | Space Group | Key Torsion Angle(s) | Reference |

| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | Monoclinic | P2₁ | C2—C3—C4—C9 = 70.5 (5)° | nih.gov |

| (R)-5-mesityloxazolidin-2-one | Orthorhombic | P2₁2₁2₁ | Twist angle of 73.5 (2)° | nih.gov |

| (R)-5-hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one | Orthorhombic | P2₁2₁2₁ | Phenyl and oxazolidinone rings are coplanar | iucr.org |

| (R)-5-methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one | Orthorhombic | P2₁2₁2₁ | Phenyl and oxazolidinone rings are coplanar | iucr.org |

Conformational Analysis using Spectroscopic Techniques

While X-ray crystallography provides a static picture of the solid-state conformation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer insights into the conformational dynamics in solution.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure and can also provide information about the relative orientation of different parts of the molecule. For a series of (4S,5R)-5-aryl-4-methyloxazolidin-2-ones, including the 4-fluorophenyl analogue, detailed ¹H and ¹³C NMR data have been reported. nih.gov The chemical shifts and coupling constants observed in these spectra are influenced by the conformational preferences of the oxazolidinone ring and the orientation of the phenyl substituent.

Conformational analysis of related heterocyclic systems, such as 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, often involves a combination of experimental spectroscopic data and theoretical calculations to explore the potential energy surface and identify the most stable conformers. researchgate.net This integrated approach allows for a more complete understanding of the molecule's conformational space.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the solid.

Hydrogen Bonding: A prominent intermolecular interaction in the crystal structures of many oxazolidinones is N—H⋯O hydrogen bonding. nih.gov In the case of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, these hydrogen bonds link neighboring molecules into chains. nih.gov In other oxazolidinone structures, N—H⋯O hydrogen bonding leads to the formation of discrete dimers. nih.gov The presence and pattern of hydrogen bonding can significantly impact the crystal packing. nih.govmdpi.com

Halogen Bonding: Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.orgnih.gov The fluorine atom in this compound has the potential to participate in halogen bonds, as well as other interactions like C—H⋯F hydrogen bonds. researchgate.net These interactions, though often weaker than classical hydrogen bonds, can play a significant role in directing the supramolecular assembly. researchgate.net The interplay between hydrogen and halogen bonds is a subject of ongoing research and is critical for understanding the crystal engineering of these compounds. rsc.orgresearchgate.net

The analysis of intermolecular interactions is often aided by computational tools such as Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts within the crystal. nih.gov

Table 2: Common Intermolecular Interactions in Oxazolidinone Analogues

| Interaction Type | Description | Example Compound(s) | Reference |

| N—H⋯O Hydrogen Bonding | Interaction between the N-H group of one molecule and the carbonyl oxygen of another. | (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, Oxazolin-2(3H)-one | nih.govmdpi.com |

| C—H⋯O Hydrogen Bonding | Weak hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | nih.gov |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophile. | Potential in this compound | rsc.orgnih.gov |

| C—H⋯F Interactions | Weak hydrogen bonds involving fluorine as an acceptor. | 2-(2-nitrophenyl)-3-pentafluorophenyl-oxirane | researchgate.net |

| π-Stacking | Interactions between aromatic rings. | Potential in this compound |

Chiroptical Properties and Stereochemical Determination

Many oxazolidinone derivatives, including this compound, are chiral. The determination of their absolute stereochemistry is of paramount importance, as different enantiomers can exhibit distinct biological activities.

Chiroptical techniques, such as the measurement of specific rotation ([α]D), provide experimental data on the optical activity of a chiral compound. For a series of (4S,5R)-5-aryl-4-methyloxazolidin-2-ones, the specific rotations have been reported, and these values are characteristic of their specific stereoconfiguration. nih.gov For example, (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one exhibits a specific rotation of [α]D²⁵ –104 (c 0.27, CHCl₃). nih.gov

While X-ray crystallography provides an unambiguous determination of the absolute configuration in the solid state, chiroptical methods are essential for confirming the stereochemistry in solution and for routine quality control. The combination of synthetic methods that control stereochemistry with chiroptical analysis ensures the production of enantiomerically pure compounds.

Table 3: Chiroptical Data for Chiral Oxazolidinone Analogues

| Compound | Specific Rotation ([α]D²⁵) | Concentration (c) and Solvent | Reference |

| (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one | –104 | 0.27, CHCl₃ | nih.gov |

| (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | –101 | 0.33, CHCl₃ | nih.gov |

| (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | –87.4 | 0.24, CHCl₃ | nih.gov |

| (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one | –72.3 | 0.65, CHCl₃ | nih.gov |

| (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one | –225 | 0.04, CHCl₃ | nih.gov |

Mechanistic Investigations of Biological Activity Preclinical Context

Molecular Target Identification and Characterization

Ribosomal Subunit Binding and Protein Synthesis Inhibition in Bacterial Models

The primary mechanism of antibacterial action for the oxazolidinone class of compounds, to which 5-(2-Fluorophenyl)oxazolidin-2-one belongs, is the inhibition of bacterial protein synthesis. evitachem.com This is achieved through a specific interaction with the bacterial ribosome.

Oxazolidinones bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. nih.govnih.govnih.govresearchgate.net This binding occurs at the peptidyl transferase center (PTC) of the 23S rRNA, preventing the formation of a functional 70S initiation complex. nih.govresearchgate.netorthobullets.com The 70S initiation complex is essential for the commencement of protein synthesis, and its disruption effectively halts the production of vital bacterial proteins, leading to a bacteriostatic effect. nih.gov

More specifically, the binding of oxazolidinones interferes with the correct positioning of the initiator fMet-tRNAi(Met) at the ribosomal P-site. This interference at a very early stage of protein synthesis is a unique mechanism among protein synthesis inhibitors. orthobullets.com Studies on various oxazolidinones have shown that they are competitive inhibitors with respect to both the P-site and A-site substrates of the peptidyltransferase reaction. This suggests an ordered mechanism where the A-site substrate can only bind after the P-site substrate has complexed with the peptidyltransferase.

Enzyme Inhibition Profiles

The inhibitory activity of oxazolidinone derivatives extends beyond ribosomal interactions to include various enzymes critical for cellular function and survival.

DNA Gyrase and Topoisomerase IV:

While the primary antibacterial target of oxazolidinones is the ribosome, some derivatives have been investigated for their effects on bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination, and are the targets of fluoroquinolone antibiotics. nih.govmdpi.com There is evidence of novel oxazolidinone classes being developed as bacterial type II topoisomerase inhibitors. ebi.ac.uk These inhibitors can act through different mechanisms than fluoroquinolones, such as allosteric inhibition or targeting the ATPase domain, which may offer an advantage against fluoroquinolone-resistant strains. mdpi.com Although specific inhibitory concentrations for this compound against DNA gyrase and topoisomerase IV are not reported, the broader class of oxazolidinones has been a scaffold for the development of such inhibitors.

Factor Xa:

Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thrombosis. nih.govdrugs.com While direct factor Xa inhibitors are an important class of anticoagulants, the available literature does not specifically implicate this compound as a direct inhibitor of Factor Xa. The development of Factor Xa inhibitors has largely focused on other chemical scaffolds. nih.govdrugs.com

Isocitrate Dehydrogenase 1 (IDH1):

Mutant isocitrate dehydrogenase 1 (IDH1) is a significant target in cancer therapy. Research has been conducted on 3-pyrimidin-4-yl-oxazolidin-2-ones as allosteric inhibitors of mutant IDH1. These compounds have shown the ability to inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG) in preclinical models. While this demonstrates that the oxazolidinone scaffold can be adapted to target IDH1, there is no specific data on the inhibitory activity of this compound against this enzyme.

Receptor Agonism/Antagonism

The versatility of the oxazolidinone scaffold has led to its exploration in modulating various receptor systems.

mGluR5 Allosteric Modulation:

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for the treatment of various neurological and psychiatric disorders. Oxazolidinone-based compounds have been investigated as positive allosteric modulators (PAMs) of mGluR5. nih.gov These modulators can enhance the receptor's response to the endogenous ligand glutamate. Structure-activity relationship studies have shown that modifications to the oxazolidinone core can lead to compounds with varying degrees of modulatory activity. However, specific data on the effect of this compound on mGluR5 is not available.

S1P4–R:

Sphingosine-1-phosphate (S1P) receptors, including S1P4, are involved in various physiological processes, including immune cell trafficking. While the S1P signaling axis is a target for therapeutic intervention in inflammatory diseases and cancer, there is no current research in the provided results that links this compound to agonistic or antagonistic activity at the S1P4 receptor.

Cellular and Subcellular Mechanisms of Action (non-human, in vitro)

Mechanisms of Cell Growth Modulation

In addition to their antibacterial properties, oxazolidinones have demonstrated effects on the proliferation of eukaryotic cells, particularly cancer cell lines.

Antiproliferative Effects in Cancer Cell Lines:

Several studies have investigated the antiproliferative activity of various oxazolidinone derivatives against a range of cancer cell lines. nih.govresearchgate.net The proposed mechanism for this antiproliferative effect is the inhibition of mitochondrial protein synthesis, which is mechanistically similar to their antibacterial action due to the evolutionary relationship between bacterial and mitochondrial ribosomes. nih.govresearchgate.net This inhibition of mitochondrial protein synthesis can lead to a cytostatic effect, slowing down cell proliferation. nih.gov

For instance, studies on 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have shown antiproliferative activity in MCF-7 and HeLa cancer cell lines, with some compounds inducing apoptosis. nih.gov Another study on 5-(1H-1,2,3-triazolyl)methyl- and 5-acetamidomethyl-oxazolidinone derivatives also reported cytostatic activity against cancer cells. researchgate.net

While specific data for this compound is not provided, the consistent antiproliferative activity observed across different oxazolidinone analogs suggests that this compound may also exhibit such properties. The table below summarizes the antiproliferative activity of some representative oxazolidinone derivatives.

Table 1: Antiproliferative Activity of Selected Oxazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(carbamoylmethylene)-oxazolidin-2-one derivative (OI) | MCF-7 | 17.66 | nih.gov |

| 5-(carbamoylmethylene)-oxazolidin-2-one derivative (OI) | HeLa | 31.10 | nih.gov |

This table is for illustrative purposes and includes data for related oxazolidinone compounds, as specific data for this compound was not available in the search results.

Biofilm Inhibition Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. The inhibition of biofilm formation is a key strategy to combat persistent bacterial infections.

Oxazolidinone derivatives have been shown to inhibit biofilm formation in various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanisms of biofilm inhibition are multifaceted and can include:

Interference with adhesion: Some compounds may prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.

Modulation of gene expression: Biofilm formation is a complex process regulated by a network of genes. Some oxazolidinone derivatives may interfere with the expression of genes essential for biofilm development.

For example, 5-benzylidene-4-oxazolidinones have been shown to potently inhibit biofilm formation in MRSA with IC50 values in the low micromolar range. nih.govnih.gov These compounds were also capable of dispersing pre-formed biofilms. While the specific mechanisms for this compound are not detailed, its structural similarity to other biofilm-inhibiting oxazolidinones suggests it may possess similar capabilities.

Effects on Metabolic Pathways

While specific studies detailing the effects of this compound on metabolic pathways are not extensively available in the public domain, the broader class of oxazolidinones is known to primarily target bacterial protein synthesis. mdpi.comnih.gov Their mechanism of action involves binding to the 23S rRNA on the 50S ribosomal subunit, a site distinct from other protein synthesis inhibitors. mdpi.comnih.gov This interaction prevents the formation of the initiation complex, a critical early step in translation. mdpi.com

The metabolic fate of new fentanyl analogs, a different class of compounds, has been studied and is known to involve reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, followed by phase II conjugation reactions. nih.gov However, this information is not directly applicable to this compound. Understanding the metabolic pathways of a compound is crucial as it can influence its efficacy and potential for toxicity. nih.gov For instance, the metabolism of a drug can sometimes produce reactive intermediates that may lead to adverse effects. nih.gov

Structure-Activity Relationship (SAR) Studies Pertaining to Mechanism

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For the oxazolidinone class of antibiotics, extensive SAR studies have been conducted to optimize their antibacterial potency and spectrum. nih.gov

Influence of Fluorine Position on Binding Affinity and Selectivity

The presence and position of a fluorine atom on the phenyl ring of oxazolidinone derivatives play a significant role in their biological activity. scirp.orgnih.gov In many instances, a fluorine substitution at the meta-position (position 3) of the N-phenyl ring enhances antibacterial activity. mdpi.comscirp.org This is a key feature in many potent oxazolidinone antibiotics. nih.gov The fluorine atom can make additional interactions with the binding site, thereby increasing the compound's affinity. nih.gov For example, in a series of benzoxazinyl-oxazolidinones, the fluorine atom on the benzene (B151609) ring was found to improve activity and reduce toxicity. nih.gov While the specific impact of the ortho-fluorine in this compound is a distinct structural feature, the general principle of fluorine substitution influencing potency holds true across the class.

Role of Oxazolidinone Ring Stereochemistry

The stereochemistry of the oxazolidinone ring is critical for its biological activity. The (S)-configuration at the C5 position of the oxazolidinone ring is essential for the antibacterial activity of this class of compounds. scirp.org This specific stereoisomer is the one that effectively binds to the ribosomal target. The correct stereochemistry ensures the proper orientation of the substituents on the oxazolidinone ring within the binding pocket of the ribosome, which is necessary for potent inhibition of protein synthesis.

Impact of Substituents at N-3 and C-5 on Target Engagement

Substituents at the N-3 and C-5 positions of the oxazolidinone ring have a profound impact on target engagement and antibacterial potency.

N-3 Position: The N-aryl substituent is a crucial component of the oxazolidinone pharmacophore. scirp.org Modifications to this ring system can significantly alter the compound's activity. For instance, the size of the substituent at the 3-position is important, with larger groups generally leading to decreased activity. scirp.org

C-5 Position: The substituent at the C-5 position is also a key determinant of antibacterial potency. nih.govnih.gov The nature of this substituent can influence the compound's interaction with the ribosomal binding site. nih.gov For example, the conversion of the acetylaminomethyl moiety at the C-5 position into other functional groups has been shown to greatly affect antibacterial activity. nih.gov Some of the most potent oxazolidinones feature specific C-5 side chains that optimize interactions with the target. nih.gov

Interactive Table: Structure-Activity Relationship of Oxazolidinone Derivatives

| Position of Modification | Type of Modification | Effect on Activity | Reference |

| N-3 of Phenyl Ring | Meta-Fluoro Substitution | Increased Biological Activity | mdpi.comscirp.org |

| C-5 of Oxazolidinone Ring | (S)-Configuration | Essential for Activity | scirp.org |

| N-3 of Oxazolidinone Ring | Larger Substituents | Decreased Activity | scirp.org |

| C-5 of Oxazolidinone Ring | Conversion of Acetylaminomethyl | Significant Impact on Activity | nih.gov |

| Phenyl Ring | Fluorine Substitution | Can Enhance Binding Affinity | nih.govnih.gov |

Preclinical Biological Evaluation of 5 2 Fluorophenyl Oxazolidin 2 One and Derivatives

In Vitro Biological Activity Assays

Antimicrobial Activity Against Specific Bacterial Strains (e.g., Gram-positive pathogens, MRSA)

Oxazolidinone derivatives are renowned for their efficacy against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for translation.

A study assessing five different oxazolidinones against an MRSA strain (ATCC 33591) demonstrated their potent antibacterial and antibiofilm capabilities. Tedizolid showed the strongest activity against planktonic MRSA with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. Other derivatives like ranbezolid (B1206741) and radezolid (B1680497) also displayed strong activity with MICs of 1 µg/mL. When tested for their ability to eradicate biofilms, a significant challenge in treating chronic infections, all tested oxazolidinones showed inherent activity. Ranbezolid was notably effective, capable of completely eradicating MRSA biofilms at clinically relevant concentrations.

Table 1: In Vitro Activity of Oxazolidinone Derivatives Against MRSA ATCC 33591

| Compound | MIC (µg/mL) | MBEC99.9 (µg/mL) |

|---|---|---|

| Linezolid (B1675486) | 2 | 8 |

| Tedizolid | 0.5 | 1 |

| Ranbezolid | 1 | 4 |

| Radezolid | 1 | 1 |

Data sourced from nih.gov MIC: Minimum Inhibitory Concentration; MBEC99.9: Minimum Biofilm Eradication Concentration (99.9% kill)

Further research has highlighted other promising derivatives. A novel oxazolidinone, AM-7359, showed a low potential for resistance development. nih.gov After 30 passages to select for resistance in S. aureus and Enterococcus faecium, the MIC for AM-7359 remained at ≤1 µg/ml, whereas linezolid's MIC rose to 32-256 µg/ml. nih.gov Moreover, AM-7359 maintained potent activity (MICs of 0.5 to 1 µg/ml) against strains that had developed resistance to linezolid. nih.gov Separately, newly synthesized oxazolidinone derivatives incorporating substituted isoxazoles have demonstrated in vitro activities comparable or superior to the antibiotic vancomycin (B549263) against several Gram-positive strains, including MRSA and vancomycin-resistant Enterococcus (VRE). eurekaselect.com

Antitumor Activity in Various Cell Lines

The therapeutic potential of oxazolidinone derivatives extends beyond antimicrobial applications into oncology. eurekaselect.combenthamdirect.com Various studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in a range of cancer cell lines. nih.gov

One study investigated a series of 5-(carbamoylmethylene)-oxazolidin-2-one derivatives for their antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov While several derivatives showed good anticancer potential, one compound, designated OI, was particularly promising, exhibiting significant cytotoxicity against both cancer cell lines without affecting non-tumorigenic MCF-10A cells. nih.gov Further investigation revealed that compound OI induces apoptosis through the activation of caspase-9 and the release of cytochrome c, arrests the cell cycle in the G1 phase, and increases levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov

Table 2: Antiproliferative Activity (IC50) of Compound OI

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 17.66 |

| HeLa (Cervical Cancer) | 31.10 |

Data sourced from nih.gov IC50: Half-maximal inhibitory concentration

Other research has identified 2-thioxo-oxazolidin-4-one derivatives with anticancer activity in hematopoietic cancer cells and linezolid-derived compounds that induce apoptosis in prostate cancer cells. nih.gov Additionally, certain dehydroabietic acid oxazolidinone hybrids have shown the ability to induce apoptosis by causing a G1 phase cell cycle arrest. nih.gov These findings underscore the potential of the oxazolidinone scaffold as a basis for developing new anticancer agents that act through various mechanisms. benthamdirect.com

Antithrombotic Activity through Enzyme Inhibition

A significant breakthrough in the application of the oxazolidinone scaffold was the discovery of its potent antithrombotic properties. Derivatives of this class were identified as powerful and direct inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

The lead optimization of this class led to the discovery of BAY 59-7939 (Rivaroxaban), a highly potent, selective, and orally available direct FXa inhibitor. The binding mode of this compound was clarified by X-ray crystallography, revealing that the interaction of a neutral chlorothiophene moiety in a key subsite of the enzyme allows for the combination of high potency and good oral bioavailability. The anti-FXa potency of this morpholinone-containing oxazolidinone derivative was in the subnanomolar range.

Structure-activity relationship studies revealed very specific requirements for high affinity. For instance, replacing the 5-chlorothiophene group with a 5-bromothiophene resulted in a similarly potent compound (IC50 of 0.4 nM), but a 5-methylthiophene derivative was less potent (IC50 of 4.2 nM). Exchanging the thiophene (B33073) for a furan (B31954) ring or altering the position of the chloro substituent on a phenyl ring led to a significant loss of potency, demonstrating the precise structural requirements for effective enzyme inhibition.

Modulatory Effects on Other Biological Systems (e.g., anti-inflammatory, anticonvulsant, antiviral)

Beyond their well-established roles, oxazolidinone derivatives have been investigated for a variety of other modulatory effects on biological systems, including anti-inflammatory, anticonvulsant, and antiviral activities. nih.govbenthamdirect.com

Anti-inflammatory Activity: A novel oxazolidinone hydroxamic acid derivative, PH-251, has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov In in vitro studies, PH-251 inhibited the biosynthesis of leukotriene C4 and the degranulation of activated mouse mast cells. nih.gov This dual activity is significant because it can block both the early and late phases of anaphylactic reactions, offering a potential advantage over single-target drugs in treating asthma and other allergic and inflammatory diseases. nih.gov

Anticonvulsant Activity: The oxazolidinone pharmacophore has also shown potential for the development of new antiepileptic drugs. nih.gov A novel triazolyl-oxazolidinone derivative, PH084, was found to depress excitatory synaptic transmission and reduce the action potential firing frequency of hippocampal neurons. nih.gov Another derivative, PH192, demonstrated protective effects in both chemically and electrically induced seizure models in mice and rats. nih.gov In a pentylenetetrazole (PTZ)-induced seizure model in rats, a 100 mg/kg dose of PH192 protected 80% of the animals, a level of protection similar to the established antiepileptic drug phenytoin. nih.gov PH192 also showed a favorable protective index in mice, suggesting potential for efficacy with minimal central nervous system side effects. nih.gov

Antiviral Activity: While the antiviral potential of this class is an emerging area of research, some oxazolidinone derivatives have been noted for their activity against certain viruses. nih.gov However, detailed preclinical data on specific 5-(2-Fluorophenyl)oxazolidin-2-one derivatives in this area remains limited.

In Vivo Studies in Animal Models (non-human)

Efficacy in Systemic Infection Models

The promising in vitro antimicrobial activity of oxazolidinone derivatives has been validated in non-human animal models of systemic infection. These studies are crucial for establishing the real-world potential of these compounds.

The efficacy of the novel oxazolidinone AM-7359 was evaluated in two different mouse models of Staphylococcus aureus infection. In a methicillin-susceptible S. aureus (MSSA) organ burden model, AM-7359 was found to be equivalent to linezolid when administered orally. However, in a localized thigh infection model using a linezolid- and methicillin-resistant S. aureus (LMRSA) strain, AM-7359 demonstrated significantly superior efficacy. It was eightfold more efficacious than linezolid against this highly resistant strain, suggesting it may have a different or supplemental biological target that allows it to overcome existing resistance mechanisms.

**Table 3: In Vivo Efficacy (ED99) of AM-7359 vs. Linezolid Against *S. aureus***

| Infection Model | Strain | Compound | ED99 (mg/kg) |

|---|---|---|---|

| Organ Burden (Oral) | MSSA | AM-7359 | 4.9 |

| Organ Burden (Oral) | MSSA | Linezolid | 7.0 |

| Thigh Infection (Oral) | LMRSA | AM-7359 | 10.2 |

| Thigh Infection (Oral) | LMRSA | Linezolid | 85.0 |

Data sourced from external research reports. ED99: Dose required to reduce bacterial CFU by 99% compared to control.

These in vivo results highlight the potential of new oxazolidinone derivatives like AM-7359 to provide effective treatment options for infections caused by multidrug-resistant Gram-positive bacteria.

Evaluation in Specific Disease Models

There is no publicly available information on the evaluation of this compound in Clostridioides difficile infection (CDI) or mutant isocitrate dehydrogenase 1 (IDH1) xenograft models. However, the broader oxazolidinone class and its derivatives have been investigated in these and other relevant disease models.

C. difficile Infection (CDI)

The oxazolidinone class is recognized for its activity against Gram-positive bacteria, which includes C. difficile. While specific data for this compound is absent, other oxazolidinones have been assessed for this indication. For instance, the development of oxazolidinone-quinolone hybrids was initiated to target CDI, though these are structurally distinct from a simple phenyl oxazolidinone.

Mutant IDH1 Xenograft Models

Mutations in the IDH1 enzyme are a therapeutic target in several cancers, including gliomas. nih.gov Specific inhibitors of mutant IDH1 have shown preclinical efficacy in reducing the oncometabolite 2-hydroxyglutarate (2-HG) and demonstrating tumor regression in xenograft mouse models. While there are no specific studies on this compound in this context, other heterocyclic compounds, including derivatives of oxazolidinone, have been developed as mutant IDH1 inhibitors. For example, a series of 3-pyrimidin-4-yl-oxazolidin-2-ones were optimized to identify potent and selective inhibitors of mutant IDH1.

Pharmacokinetic Profiling in Animal Species

Specific pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound in any animal species is not available in the public domain. However, the oxazolidinone class, in general, is known for a favorable pharmacokinetic profile, often characterized by excellent oral bioavailability and good tissue penetration. nih.gov

For context, the pharmacokinetics of linezolid, the first approved oxazolidinone antibiotic, have been extensively studied.

Table 1: General Pharmacokinetic Parameters of Linezolid

| Parameter | Value | Species |

|---|---|---|

| Bioavailability (Oral) | ~100% | Humans |

| Protein Binding | ~31% | Humans |

| Elimination Half-life | 5-7 hours | Humans |

| Metabolism | Primarily oxidation of the morpholine (B109124) ring | Humans |

| Excretion | Primarily renal, as metabolites and parent drug | Humans |

Source: Data compiled from general knowledge on Linezolid.

It is important to reiterate that these values are for linezolid and cannot be extrapolated to this compound without specific experimental data. The substitution pattern on the phenyl ring and the absence of the morpholine group would significantly alter the pharmacokinetic properties.

In Vivo Efficacy Studies against Biofilm Formation

There are no specific in vivo studies evaluating the efficacy of this compound against biofilm formation. The ability to inhibit or eradicate biofilms is a critical aspect of antimicrobial development, as biofilms contribute to persistent and chronic infections.

Research on other oxazolidinones has shown some activity against biofilms. For example, radezolid has demonstrated greater efficacy than linezolid in inhibiting Enterococcus faecalis biofilm formation in vitro. nih.gov Another study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives indicated their potential to hamper biofilm formation. bioorg.org These findings suggest that the oxazolidinone scaffold can be modified to enhance anti-biofilm activity.

Table 2: Comparative In Vitro Anti-Biofilm Activity of Radezolid and Linezolid against E. faecalis

| Compound | Concentration | Biofilm Inhibition |

|---|---|---|

| Radezolid | Sub-MIC | More effective than Linezolid |

| Linezolid | Sub-MIC | Less effective than Radezolid |

Source: Based on findings from a study on Radezolid's efficacy. nih.gov

The in vivo relevance of these in vitro findings would require specific animal model studies, which are currently lacking for this compound.

Comparative Studies with Reference Oxazolidinone Scaffolds

Direct comparative studies of this compound against reference oxazolidinones like linezolid or radezolid are not available. Such studies are essential to understand the structure-activity relationship (SAR) and the potential advantages of a new derivative. The substitution on the phenyl ring at the N-3 position of the oxazolidinone core is a key determinant of antibacterial potency and spectrum.

Linezolid features a 3-fluoro-4-morpholinophenyl group, which is crucial for its antibacterial activity. frontiersin.org Radezolid, a second-generation oxazolidinone, has a different substitution pattern that confers enhanced potency against certain resistant strains.

Table 3: General Comparison of Linezolid and Radezolid

| Feature | Linezolid | Radezolid |

|---|---|---|

| Core Structure | Oxazolidinone | Oxazolidinone |

| N-phenyl substitution | 3-fluoro-4-morpholinophenyl | Biphenyloxazolidinone structure |

| Antibacterial Spectrum | Gram-positive bacteria | Broader Gram-positive activity, including some linezolid-resistant strains |

| Clinical Use | Approved for various Gram-positive infections | Investigational |

Source: Compiled from various sources on oxazolidinone antibiotics. frontiersin.org

The 2-fluorophenyl substitution in this compound represents a simpler scaffold compared to linezolid and radezolid. While the fluorine atom can influence electronic properties and metabolic stability, the lack of more complex substituents, such as the morpholine ring in linezolid, might result in different antibacterial potency and spectrum. A study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed that modifications to the heterocyclic ring attached to the oxazolidinone nitrogen significantly impact antibacterial activity. bioorg.org Without direct comparative data, the preclinical profile of this compound relative to established oxazolidinones remains speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT methods for electronic structure and interactions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are used to calculate the ground-state electronic structure, providing information on molecular geometry, vibrational frequencies, and electronic properties like orbital energies. researchgate.netresearchgate.net For oxazolidinone derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly employed to optimize the molecular geometry and simulate spectroscopic data. semanticscholar.org

These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions prone to electrophilic and nucleophilic attack. dntb.gov.ua While specific DFT studies on 5-(2-Fluorophenyl)oxazolidin-2-one are not extensively detailed in the surveyed literature, the methodology is widely applied to similar heterocyclic structures to predict their reactivity and spectroscopic characteristics. researchgate.netsemanticscholar.orgnih.gov

Table 1: Typical Applications of DFT in Molecular Analysis

| Parameter/Analysis | Description | Typical Method |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule, providing bond lengths and angles. | B3LYP/6-311G(d,p) |

| Vibrational Frequencies | Prediction of infrared and Raman spectra, which can be compared with experimental results for structural validation. researchgate.net | B3LYP with various basis sets |

| HOMO-LUMO Analysis | Determination of the frontier molecular orbitals to assess electronic transitions and chemical reactivity. dntb.gov.ua | TD-DFT |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution to predict sites for intermolecular interactions. dntb.gov.ua | Calculated from optimized geometry |

| NBO Analysis | Natural Bond Orbital analysis investigates charge transfer and conjugative interactions within the molecule. researchgate.net | N/A |

Molecular Docking Simulations to Predict Binding Modes with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. bibliotekanauki.pl This method is crucial for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For the oxazolidinone class of compounds, docking studies have been performed to investigate their binding characteristics with various receptors. researchgate.net

In a notable study, oxazolidin-2-ones were evaluated as ligands for sigma-2 (σ2) and sigma-1 (σ1) receptors. nih.gov The research involved creating a three-dimensional homology model of the human σ2 receptor to serve as the target for docking simulations. nih.gov The primary goal of such studies is to analyze the binding patterns, including hydrogen bonds and hydrophobic interactions, between the oxazolidinone core and the amino acid residues in the receptor's active site. nih.gov The insights gained from these simulations help in understanding the structural features that confer binding affinity and selectivity, guiding the design of more potent and selective ligands. nih.gov

Table 2: Overview of Molecular Docking Study on Oxazolidinone Ligands

| Component | Description | Reference |

|---|---|---|

| Ligand Class | Oxazolidin-2-ones and functionalized γ-butyrolactones. | nih.gov |

| Protein Target | Sigma-2 (σ2) and Sigma-1 (σ1) receptors. | nih.gov |

| Modeling | A 3D homology model of the human σ2 receptor was developed for the docking analysis. | nih.gov |

| Objective | To investigate the binding characteristics and understand the structural features driving selectivity for the σ2 receptor over the σ1 receptor. | nih.gov |

| Outcome | Identification of binding modes and calculation of binding energies to explain ligand selectivity. | nih.gov |

Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the conformational flexibility of both the ligand and the protein. mdpi.comnih.gov

For oxazolidinone ligands, MD simulations can validate the interactions predicted by docking. scispace.com A key application of MD is the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This calculation provides a more accurate estimation of binding affinity by considering the dynamic nature of the complex and the effects of solvation. nih.gov The simulations can reveal subtle changes in the protein's conformation upon ligand binding and highlight the stability of crucial intermolecular interactions, such as hydrogen bonds, over the simulation period. nih.gov This detailed understanding of the dynamic behavior of the ligand-receptor complex is critical for lead optimization in drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. researchgate.net

For a class of compounds structurally similar to this compound, specifically (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives, QSAR models have been developed to predict their inhibitory activity against the Cholesteryl Ester Transfer Protein (CETP). researchgate.net In this study, various molecular descriptors were calculated and different statistical methods, including Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Feedforward Neural Networks (FNN), were used to create the predictive models. researchgate.net The robustness of these models is typically validated internally and externally to ensure their predictive power. researchgate.net Such models are invaluable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Table 3: Components of a QSAR Study on Oxazolidinone Derivatives

| Component | Description | Reference |

|---|---|---|

| Compound Series | (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives. | researchgate.net |

| Biological Target | Cholesteryl Ester Transfer Protein (CETP). | researchgate.net |

| Modeling Methods | Multiple Linear Regression (MLR), Support Vector Regression (SVR), Feedforward Neural Network (FNN). | researchgate.net |

| Objective | To develop computational models to predict the therapeutic potency of the inhibitors. | researchgate.net |

| Outcome | Predictive models that correlate structural features (descriptors) with CETP inhibitory activity. | researchgate.net |

ADMET Prediction and Pharmacophore Modeling (excluding specific human data and toxicity profiles)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In-silico ADMET prediction tools are widely used to flag potential liabilities, such as poor solubility or permeability, before significant resources are invested. nih.gov These models use a compound's structure to calculate various physicochemical and pharmacokinetic properties. nih.gov

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups) required for biological activity. nih.gov For oxazolidinone-based ligands, pharmacophore models have been used to understand the key features necessary for interaction with targets like the σ2 receptor. nih.gov A validated pharmacophore model can serve as a 3D query to screen large compound databases to find novel scaffolds that match the required features for activity. nih.gov

Table 4: Common In-Silico Predictions for Early Drug Discovery

| Prediction Type | Description | Key Parameters Evaluated |

|---|---|---|

| ADMET Prediction | Assesses the drug-like properties of a molecule to predict its pharmacokinetic behavior. nih.gov | Aqueous solubility, membrane permeability (e.g., Caco-2), plasma protein binding, blood-brain barrier penetration. nih.gov |

| Pharmacophore Modeling | Defines the spatial arrangement of essential functional groups responsible for a molecule's biological activity. nih.gov | Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (Hy) moieties, Aromatic Rings (AR). nih.gov |

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and quantification of 5-(2-Fluorophenyl)oxazolidin-2-one, particularly for resolving its enantiomers, which is often critical in pharmaceutical development. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxazolidinone analogues. researchgate.net Given that this compound possesses a chiral center at the C5 position of the oxazolidinone ring, chiral HPLC is the method of choice for separating its enantiomers. This separation is vital as different enantiomers can exhibit distinct pharmacological and toxicological profiles. semmelweis.hu

Research on structurally related oxazolidinone compounds demonstrates the efficacy of polysaccharide-based chiral stationary phases (CSPs) for achieving enantioseparation. semmelweis.hunih.gov Columns such as those based on amylose (B160209) and cellulose (B213188) derivatives are frequently used. nih.govsemmelweis.hu The separation is typically performed in polar organic mode, employing mobile phases like acetonitrile (B52724), methanol, ethanol, or their mixtures. semmelweis.hu

| Parameter | Typical Conditions for Chiral Separation of Oxazolidinone Analogues |

|---|---|

| Stationary Phase (Column) | Polysaccharide-based CSPs (e.g., Lux Amylose/Cellulose series, Chiralpak series) nih.govsemmelweis.hu |

| Mobile Phase | Polar organic solvents such as Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), or mixtures thereof semmelweis.hu |

| Flow Rate | 0.5 - 1.0 mL/min semmelweis.hu |

| Temperature | Ambient (e.g., 25°C) semmelweis.hu |

| Detection | UV-Vis spectroscopy, typically at wavelengths around 210 nm semmelweis.hu |

The choice of the specific chiral selector and mobile phase composition significantly influences the retention and enantioselectivity, sometimes even leading to a reversal in the enantiomer elution order. semmelweis.hu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but its direct application to this compound presents challenges. The compound's polarity, arising from the oxazolidinone ring and the N-H group, along with its relatively high molecular weight, can result in poor chromatographic peak shape and thermal instability in the GC inlet and column. psu.edu

To overcome these limitations, chemical derivatization is typically employed. psu.eduresearchgate.net This process involves reacting the analyte with a reagent to form a less polar, more volatile, and more thermally stable derivative. For the N-H group in the oxazolidinone ring, common derivatization strategies include silylation or acylation. psu.eduresearchgate.net

| Derivatization Method | Reagent Class | Purpose |

|---|---|---|

| Silylation | Silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) | Replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. researchgate.net |

| Acylation | Acylating agents (e.g., Perfluoroacylimidazoles like HFBI) | Introduces a perfluoroacyl group, which not only improves volatility but also enhances detectability by electron capture detection (ECD). psu.edu |

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase. The separated component then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that confirms its identity. researchgate.net

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and for its quantification.

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. testbook.com For this compound, signals are expected for the aromatic protons of the fluorophenyl ring, the methine proton (CH) at C5, the methylene (B1212753) protons (CH₂) at C4, and the amine proton (NH). chemicalbook.com The aromatic signals typically appear in the downfield region (δ 7.0-8.0 ppm), while the oxazolidinone ring protons are more upfield. rsc.org

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment. libretexts.org Key signals include the carbonyl carbon (C=O) of the oxazolidinone ring (typically δ 155-175 ppm), the carbons of the aromatic ring (δ 110-165 ppm), and the C4 and C5 carbons of the heterocyclic ring (δ 40-80 ppm). libretexts.orgchemicalbook.com The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. researchgate.net

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization. nih.govmdpi.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. wikipedia.org It exhibits a wide range of chemical shifts that are extremely sensitive to the electronic environment. nih.govwikipedia.org For a 2-fluorophenyl group, a single resonance is expected, with a chemical shift influenced by the electronic properties of the oxazolidinone ring. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Aromatic protons (2-fluorophenyl group) |

| ~5.5 - 6.0 | Methine proton (C5-H) | |

| ~3.5 - 4.5 | Methylene protons (C4-H₂) chemicalbook.com | |

| Broad signal | Amine proton (N-H) chemicalbook.com | |

| ¹³C | ~155 - 175 | Carbonyl carbon (C=O) libretexts.orgchemicalbook.com |

| ~110 - 165 | Aromatic carbons (2-fluorophenyl group, C-F will show coupling) libretexts.orgresearchgate.net | |

| ~70 - 80 | Methine carbon (C5) | |

| ~40 - 50 | Methylene carbon (C4) libretexts.orgchemicalbook.com | |

| ¹⁹F | ~ -110 to -120 | Fluorine on aromatic ring (relative to CFCl₃) nih.govcolorado.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. esisresearch.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3200 - 3400 | N-H stretching (from the amine in the ring) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching (from the CH₂ group) |

| ~1750 | C=O stretching (cyclic carbamate (B1207046)/lactone) |

| 1450 - 1600 | Aromatic C=C ring stretching |

| 1200 - 1300 | C-N stretching |

| 1100 - 1250 | C-F stretching |

| 1000 - 1100 | C-O-C stretching (within the ring) |

These bands provide a molecular fingerprint that can be used for identification and to confirm the presence of the core oxazolidinone structure and the fluorophenyl substituent. researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. chemguide.co.uk For this compound (C₉H₈FNO₂), the molecular weight is approximately 181.17 g/mol . evitachem.com

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z ≈ 181. This molecular ion is energetically unstable and will break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides structural clues. libretexts.org

| m/z Value | Plausible Fragment Structure/Identity |

|---|---|

| 181 | [C₉H₈FNO₂]⁺˙ (Molecular Ion, M⁺˙) |

| 137 | [M - CO₂]⁺˙ or [M - NCO]⁺ related fragments |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 86 | [C₄H₄NO]⁺ (Fragment from oxazolidinone ring cleavage) |

Analysis of these fragments helps to piece together the original structure, confirming the presence of both the fluorophenyl group and the oxazolidinone ring system. researchgate.netnih.gov

Method Validation in Research Settings (e.g., linearity, precision, accuracy, LOD, LOQ)

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. youtube.com For oxazolidinone derivatives, linearity is typically established by preparing a series of calibration standards spanning a specific concentration range. For instance, a UPLC-MS/MS method for the oxazolidinone derivative PH027 demonstrated linearity over a concentration range of 50–5000 ng/mL. nih.gov Similarly, an HPLC method for Linezolid (B1675486) showed linearity between 5-25 μg/mL. researchgate.net The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.999 or greater being desirable. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mastelf.com It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated HPLC method for Linezolid, the %RSD for repeatability was found to be less than 2%. researchgate.net In another study, the intra-day and inter-day precision for the determination of an oxazolidinone derivative showed coefficients of variation between 0.22% and 0.52% and 0.20% and 0.61%, respectively. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. youtube.com This involves spiking a blank matrix with a known concentration of the analyte and measuring the recovery. The acceptance criterion for accuracy is typically a recovery of 98-102%. For example, the accuracy of an HPLC method for a pharmaceutical compound was confirmed with a mean percent recovery of 99.95%. scielo.br For Linezolid, recovery has been reported to be close to 100%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com These values are crucial for determining trace amounts of the compound. For a UPLC-MS/MS method, the LOQ for an oxazolidinone derivative in rabbit plasma was reported to be 1.97 ng/mL. nih.gov Another HPLC method reported an LOD and LOQ of 10.86 ng/mL and 32.78 ng/mL, respectively, for a fluorinated compound. scielo.br

Representative Method Validation Data for an Oxazolidinone Derivative

| Parameter | Exemplary Value/Range | Reference Compound |

|---|---|---|

| Linearity Range | 50–5000 ng/mL | PH027 (Oxazolidinone Derivative) nih.gov |

| Correlation Coefficient (r²) | ≥ 0.999 | Ga-68-DOTATATE nih.gov |

| Intra-day Precision (%RSD) | 0.22% - 0.52% | Ga-68-DOTATATE nih.gov |

| Inter-day Precision (%RSD) | 0.20% - 0.61% | Ga-68-DOTATATE nih.gov |

| Accuracy (% Recovery) | ~100% | Linezolid researchgate.net |

| Limit of Detection (LOD) | 10.86 ng/mL | 5-Fluorouracil scielo.br |

| Limit of Quantitation (LOQ) | 32.78 ng/mL | 5-Fluorouracil scielo.br |

Sample Preparation and Handling for Analytical Studies

The preparation and handling of samples are critical steps that can significantly impact the accuracy and reproducibility of analytical results. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., plasma, tissue homogenates, reaction mixtures) and the analytical method being used. researchgate.net

For the analysis of oxazolidinone derivatives in biological matrices, common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.net

Protein Precipitation: This is a relatively simple and fast method where a protein-precipitating agent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. researchgate.net The supernatant is then collected for analysis. This method is often used for its convenience but may be less clean compared to other techniques.

Liquid-Liquid Extraction (LLE): In LLE, the sample is partitioned between two immiscible liquid phases. The analyte of interest is selectively extracted into one phase, leaving interfering substances in the other. For instance, in the analysis of the oxazolidinone derivative PH027, plasma samples were extracted with diethyl ether. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample clean-up method that utilizes a solid sorbent to retain the analyte of interest while the matrix interferences are washed away. The analyte is then eluted with a suitable solvent. researchgate.net

Handling: Proper handling of samples is essential to prevent degradation and contamination. For oxazolidinone compounds, which may be light-sensitive, storage in dark or amber vials is recommended. Samples are often stored at low temperatures (e.g., -20°C or -80°C) to maintain stability, especially for long-term storage. When preparing samples for analysis, it is crucial to use high-purity solvents and reagents to avoid introducing contaminants that could interfere with the analysis. For chiral compounds like many oxazolidinones, care must be taken to avoid conditions that could lead to racemization. nih.gov

Representative Sample Preparation Protocol for an Oxazolidinone Derivative in Plasma

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Collection | Collect blood sample in an appropriate anticoagulant tube. | Prevents coagulation. |

| 2. Plasma Separation | Centrifuge the blood sample to separate plasma. | Removes blood cells. |

| 3. Internal Standard Addition | Add a known amount of an internal standard to the plasma sample. | Corrects for variability in extraction and instrument response. |

| 4. Protein Precipitation/Extraction | Add a protein-precipitating solvent (e.g., acetonitrile) or perform liquid-liquid extraction (e.g., with diethyl ether). nih.gov | Removes proteins and extracts the analyte. |

| 5. Evaporation and Reconstitution | Evaporate the organic solvent and reconstitute the residue in the mobile phase. nih.gov | Concentrates the sample and ensures compatibility with the analytical method. |

| 6. Analysis | Inject the reconstituted sample into the HPLC or UPLC-MS/MS system. | Quantification of the analyte. |

Future Directions in Research on 5 2 Fluorophenyl Oxazolidin 2 One

Design Principles for Next-Generation Oxazolidinone Analogues

The development of new oxazolidinone analogues is guided by established structure-activity relationships (SAR) and the need to overcome existing limitations, such as resistance and toxicity. researchgate.net Future design principles are focused on fine-tuning the molecule's pharmacophore to enhance efficacy, broaden its spectrum of activity, and improve its safety profile.

Key structural components of the oxazolidinone scaffold, including the A-ring (the oxazolidinone core), the B-ring (the N-phenyl substituent), the C-ring (substituents on the phenyl ring), and the C5 side chain, are all targets for modification. nih.gov Early research established the critical importance of the (S)-configuration at the C5 position and the N-phenyl group for antibacterial activity. nih.gov The fluorine atom on the phenyl group, as seen in 5-(2-Fluorophenyl)oxazolidin-2-one, is also recognized as essential for good antimicrobial activity. researchgate.net

Next-generation design strategies include:

C5 Side Chain Modification: The acetamide (B32628) group at the C5 side chain of linezolid (B1675486) is a primary site for modification. Research has shown that replacing this group with other functionalities, such as urea (B33335), thiourea (B124793), 1,2,3-triazoles, or even just a hydroxymethyl group, can maintain or enhance activity, particularly against resistant strains. researchgate.net For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in-vitro activity by four to eight times compared to linezolid. nih.gov Computational studies suggest that larger groups on the side chain may allow for a better fit into the binding pocket of mutated ribosomes, thereby overcoming resistance. researchgate.net

C-Ring and D-Ring Exploration: Modifications to the C-ring, the substituent on the N-phenyl ring, have been highly successful, leading to several clinical candidates. nih.gov Adding a fourth "D-ring" can enhance potency. Some of the most potent compounds feature 3-biphenyl, 3-(4-pyrid-3-yl)-phenyl, or 3-(azolylphenyl) systems. These extensive ring systems can form additional interactions with the ribosomal target, such as π-π stacking, which can help overcome resistance mechanisms like those conferred by the Cfr methyltransferase enzyme. escholarship.org

Prodrug and Conjugate Strategies: To improve properties like solubility or targeted delivery, prodrug approaches are being explored. For tuberculosis, 5-aminomethyl oxazolidinone prodrugs have been designed to be selectively activated by an N-acetyl transferase enzyme present in Mycobacterium tuberculosis, but not in mammalian mitochondria, thereby reducing toxicity. nih.govacs.org Another innovative strategy involves creating conjugates, such as linking an oxazolidinone to a cephalosporin (B10832234) with a siderophore "Trojan horse" to facilitate entry into Gram-negative bacteria. nih.gov

| Design Principle | Target Moiety | Example Modification | Desired Outcome |

| Overcoming Resistance | C5 Side Chain | Replacement of acetamide with thiourea or larger groups. researchgate.netnih.gov | Improved binding to mutated ribosomes. |

| Enhancing Potency | C-Ring / D-Ring | Addition of biphenyl (B1667301) or pyridyl-phenyl groups. | Increased ligand-receptor interactions. |

| Improving Selectivity | C5 Side Chain | Introduction of a 5-aminomethyl group (prodrug). nih.gov | Selective activation in target pathogen, reducing host toxicity. |

| Broadening Spectrum | Whole Molecule | Conjugation with siderophore-cephalosporin. nih.gov | Enhanced penetration into Gram-negative bacteria. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the primary biological target of oxazolidinones is the bacterial ribosome, where they inhibit protein synthesis at the initiation step, future research is expanding into new therapeutic arenas beyond antibacterial action. nih.govnih.gov The versatile oxazolidinone scaffold has shown potential against a variety of other diseases. benthamdirect.comnih.gov

Anticancer Activity: A growing body of evidence suggests that oxazolidinone derivatives possess significant antineoplastic properties. benthamdirect.com Their mechanisms of action in cancer cells are distinct from their antibacterial function and appear to be multifaceted.

Induction of Apoptosis: Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells by increasing reactive oxygen species (ROS) levels, reducing mitochondrial membrane potential, and ultimately triggering apoptosis through the activation of caspase-9. nih.gov Other linezolid-derived analogues induce apoptosis in prostate cancer cells (DU145) via caspase-3 and -9 activation. nih.gov

Cell Cycle Arrest: Some derivatives can halt the cell cycle, preventing cancer cell proliferation. Dehydroabietic acid-oxazolidinone hybrids cause cell cycle arrest in the G1 phase. nih.gov Novel 2-thioxo-oxazolidin-4-one derivatives have been shown to arrest the cell cycle at the G2/M phase in lymphoma cells. benthamdirect.com

Other Mechanisms: Oxazolidinones are also being investigated as partial agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and as inhibitors of enzymes involved in hormone-dependent disorders, which could have implications for cancer treatment. benthamdirect.comnih.gov

Antitubercular Activity: Linezolid is already used to treat multidrug-resistant tuberculosis (MDR-TB), but its toxicity is a major limitation. nih.gov Research is focused on developing new oxazolidinone analogues with improved selectivity for Mycobacterium tuberculosis. As mentioned previously, the prodrug strategy using 5-aminomethyl oxazolidinones is a key development. These compounds are inactive until they are acetylated by the bacterial enzyme Rv0133, making them highly selective and potent against M. tuberculosis while sparing mammalian mitochondria. nih.gov

Other Potential Areas: The biological activity of oxazolidinones is broad, with various derivatives showing potential as inhibitors of factor Xa (anticoagulant), aldose reductase (diabetic complications), and as modulators of glutamate (B1630785) receptors (neurological disorders). nih.gov This chemical scaffold's versatility makes it a promising starting point for drug discovery in numerous therapeutic fields.

| Therapeutic Area | Specific Target/Mechanism | Example Cell Lines/Disease Model |

| Oncology | Induction of apoptosis via mitochondrial dysfunction and ROS production. nih.gov | Breast Cancer (MCF-7), Cervical Cancer (HeLa) |

| Oncology | Cell cycle arrest at G1 or G2/M phase. nih.govbenthamdirect.com | Prostate Cancer (DU145), Lymphoma (MOLT-4) |

| Infectious Disease | Selective inhibition of M. tuberculosis protein synthesis (Prodrug). nih.gov | Multidrug-Resistant Tuberculosis (MDR-TB) |

| Various | Inhibition of Factor Xa, Aldose Reductase, Glutamate Receptors. nih.gov | Anticoagulation, Diabetic Complications, Neurological Disorders |

Advanced Synthetic Methodologies for Sustainable Production

The production of complex chiral molecules like this compound traditionally involves multi-step processes that can be inefficient and environmentally burdensome. Future research is heavily focused on developing advanced, sustainable synthetic methods that are safer, more efficient, and greener.

Biocatalysis: Enzymes are being harnessed as powerful tools for the green synthesis of chiral oxazolidinones. researchgate.net

Halohydrin Dehalogenases (HHDHs): These enzymes are particularly valuable for their ability to perform diverse and highly stereoselective reactions. They can catalyze the ring expansion of spiro-epoxides to form spiro-oxazolidinones or be used in one-pot cascade reactions for the stereo- and regioselective aminohydroxylation of alkenes to produce both 4-aryl and 5-aryl-oxazolidinones with high enantiomeric excess. researchgate.netthieme-connect.com

Enzyme Engineering: Through site-specific mutagenesis, enzymes like HheG have been engineered to improve their catalytic activity and selectivity for specific substrates, making biocatalytic routes more viable for industrial-scale production. thieme-connect.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. nih.govyoutube.com

Safer Handling of Reagents: Hazardous and unstable reagents can be generated and consumed in situ, minimizing risks. nih.gov This is particularly relevant for oxazolidinone synthesis, which can involve reactive intermediates.

Green Chemistry Approaches:

Use of CO₂: Catalytic systems using copper(I) or silver are being employed to incorporate carbon dioxide directly into propargylic amines or alcohols to form the oxazolidinone ring under mild conditions. organic-chemistry.orgmdpi.com

Sustainable Solvents and Catalysts: Research is moving towards using water as a solvent and replacing expensive or toxic catalysts with more abundant and environmentally benign alternatives, such as copper or organocatalysts. youtube.commdpi.com Some reactions can be performed regioselectively in the absence of any solvent or catalyst. acs.org

Solid-Phase Synthesis: Attaching chiral oxazolidinone auxiliaries to a solid polymer support (like a Merrifield resin) allows for easier purification and the ability to perform multiple sequential reactions on the same support, improving efficiency and reducing waste. bath.ac.uknih.gov

| Methodology | Key Principle | Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., HHDHs) for stereoselective reactions. researchgate.netthieme-connect.com | High selectivity, mild conditions, eco-friendly. |

| Flow Chemistry | Continuous feeding of reactants through reactors. nih.govyoutube.com | Enhanced safety, better control, scalability, reduced waste. |

| CO₂ Fixation | Catalytic incorporation of CO₂ as a C1 building block. organic-chemistry.orgmdpi.com | Use of a renewable, non-toxic C1 source. |

| Solid-Phase Synthesis | Immobilization of chiral auxiliaries on a polymer support. bath.ac.uknih.gov | Simplified purification, potential for automation. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery of novel drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by dramatically accelerating the identification and design of new therapeutic compounds, including next-generation oxazolidinones. nih.govnih.gov

Generative AI for Novel Drug Design: The most significant leap has been the use of generative AI models, which can design entirely new molecules that have never been seen before. stanford.eduopenreview.net

SyntheMol: This generative AI model, developed by researchers at Stanford and McMaster University, can design billions of novel, synthesizable antibiotic molecules. stanford.edutechnologynetworks.comdrugtargetreview.com Crucially, the model not only generates a potential drug structure but also provides the chemical "recipe" for how to make it, using a library of known molecular building blocks and validated chemical reactions. stanford.eduopenreview.net This bridges the gap between in silico design and real-world laboratory synthesis.

Exploring New Chemical Space: These AI models can explore vast regions of "chemical space" that are inaccessible to traditional screening methods, leading to the discovery of structurally novel antibiotics with new mechanisms of action. nih.govstanford.edu This is critical for combating the rise of pan-resistant bacteria. openreview.net

Predictive Models and Explainable AI:

Screening and Prediction: Deep learning models can be trained on large datasets of chemical compounds and their known biological activities (e.g., growth inhibition of E. coli). nih.gov These models can then rapidly screen virtual libraries containing billions of molecules to predict their efficacy, prioritizing the most promising candidates for synthesis and testing. mit.edu

Explainable AI (XAI): A key innovation is the development of AI models that can reveal why they predicted a certain molecule would be effective. By understanding the chemical substructures the model identifies as being important for antimicrobial activity, researchers can gain mechanistic insights. mit.edu This knowledge provides a framework to rationally design additional drugs that may be even more potent or have better properties.

| AI/ML Application | Model/Technique | Function | Key Outcome |

| Novel Molecule Creation | Generative AI (e.g., SyntheMol) stanford.eduopenreview.net | Designs novel, synthesizable compounds and their reaction pathways. | Discovery of structurally new antibiotics; exploration of new chemical space. |

| High-Throughput Screening | Deep Learning Predictive Models nih.govmit.edu | Predicts antibacterial activity of molecules in vast virtual libraries. | Rapid identification of lead compounds from billions of possibilities. |

| Mechanistic Insight | Explainable AI (XAI) mit.edu | Identifies chemical features the model uses for its predictions. | Provides a rational basis for designing improved drug analogues. |

| Data Analysis | Unsupervised Learning nih.gov | Finds hidden patterns in large biological datasets (e.g., genomics). | Uncovers new connections between genes, mutations, and resistance. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.